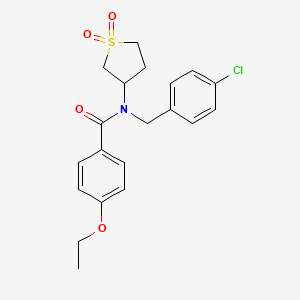

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Description

This compound is a benzamide derivative featuring two distinct substituents: a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The ethoxy group at the para position of the benzamide backbone distinguishes it from related analogs.

The 4-chlorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and receptor binding affinity. The 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene derivative) may contribute to metabolic stability and solubility.

Properties

Molecular Formula |

C20H22ClNO4S |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |

InChI |

InChI=1S/C20H22ClNO4S/c1-2-26-19-9-5-16(6-10-19)20(23)22(18-11-12-27(24,25)14-18)13-15-3-7-17(21)8-4-15/h3-10,18H,2,11-14H2,1H3 |

InChI Key |

SIDQGEJIODEVKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22ClNO4S

- Molecular Weight : 423.91 g/mol

- IUPAC Name : this compound

The compound features a chlorobenzyl group and a dioxidotetrahydrothiophen moiety linked to an ethoxybenzamide structure, which contributes to its unique chemical reactivity and potential biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with a suitable nucleophile.

- Synthesis of the Dioxidotetrahydrothiophen Intermediate : Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophen group.

- Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophen intermediates are coupled with 4-ethoxybenzoic acid under appropriate conditions.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Cell Membrane Disruption : It could interfere with cell membrane integrity or function.

- DNA Replication Interference : Potentially disrupting DNA synthesis processes.

Biological Activity and Case Studies

Research has indicated that this compound exhibits significant biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound show moderate activity against various pathogens, including bacteria and fungi. For instance, compounds within this class have been evaluated for their effectiveness against Plasmodium falciparum, the malaria-causing parasite, revealing sub-micromolar activity levels in some cases .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that while some derivatives exhibit acceptable toxicity levels towards mononuclear leukocytes, further optimization may enhance their therapeutic index .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

(a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

- Structural Differences :

- Alkoxy Chain : The hexyloxy group (C6H13O) replaces the ethoxy (C2H5O) group.

- Benzyl Substituent : The 4-isopropylbenzyl group substitutes the 4-chlorobenzyl moiety.

- The isopropyl group in the benzyl substituent introduces steric bulk, which may alter binding kinetics in target interactions compared to the chloro group .

(b) N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide ()

- Structural Differences: Backbone: An acetamide (CH3CO-NR2) replaces the benzamide (C6H5CO-NR2) scaffold. Substituent: A 2-methoxyphenoxy group is appended to the acetamide.

- The 2-methoxyphenoxy group introduces additional hydrogen-bonding capacity, which may enhance solubility or receptor interactions .

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Implications

- Synthetic Flexibility : The modular design of these compounds allows for tailored modifications. For example, varying the alkoxy chain length (ethoxy vs. hexyloxy) can fine-tune pharmacokinetic profiles .

- Steric and Electronic Effects : Substitutions like chloro (electron-withdrawing) vs. isopropyl (electron-donating) influence electronic density on the benzyl group, altering reactivity and interaction with biological targets .

- Metabolic Considerations: The sulfone group in the tetrahydrothiophene moiety may reduce oxidative metabolism, enhancing plasma half-life compared to non-sulfone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.